molecular formula C14H18ClNO3 B14730989 Pentyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-68-2

Pentyl 3-[(chloroacetyl)amino]benzoate

Cat. No.: B14730989
CAS No.: 6307-68-2
M. Wt: 283.75 g/mol
InChI Key: AKLJCWYDPQEKGN-UHFFFAOYSA-N
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Description

Pentyl 3-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C14H18ClNO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl ester group, and the amino group is substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 3-[(chloroacetyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with pentanol, followed by the chloroacetylation of the resulting ester. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The chloroacetylation step may require the use of chloroacetyl chloride in the presence of a base like pyridine to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-[(chloroacetyl)amino]benzoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 3-[(chloroacetyl)amino]benzoic acid and pentanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis: The major products are 3-[(chloroacetyl)amino]benzoic acid and pentanol.

Scientific Research Applications

Pentyl 3-[(chloroacetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of pentyl 3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This can result in various biological effects, such as antimicrobial activity or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(chloroacetyl)amino]benzoate
  • Methyl 3-[(chloroacetyl)amino]benzoate
  • Butyl 3-[(chloroacetyl)amino]benzoate

Uniqueness

Pentyl 3-[(chloroacetyl)amino]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the pentyl ester may provide different pharmacokinetic properties, such as improved membrane permeability and longer half-life in biological systems .

Properties

CAS No.

6307-68-2

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

pentyl 3-[(2-chloroacetyl)amino]benzoate

InChI

InChI=1S/C14H18ClNO3/c1-2-3-4-8-19-14(18)11-6-5-7-12(9-11)16-13(17)10-15/h5-7,9H,2-4,8,10H2,1H3,(H,16,17)

InChI Key

AKLJCWYDPQEKGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=CC=C1)NC(=O)CCl

Origin of Product

United States

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